![molecular formula C7H17NO B2593219 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine CAS No. 1037131-98-8](/img/structure/B2593219.png)

2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

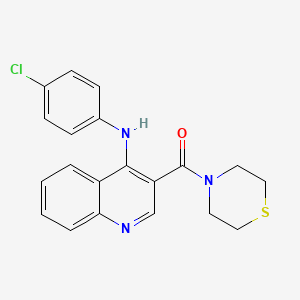

2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine is an organic compound that belongs to a class of compounds known as amines. It has a CAS Number of 1037131-98-8 and a molecular weight of 131.22 . The IUPAC name for this compound is 2-(tert-pentyloxy)ethanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

- Researchers have explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and a variety of amines, including 2-[(2-methylbutan-2-yl)oxy]ethan-1-amine. These compounds have been characterized by NMR spectroscopy, mass spectrometry, and elemental analyses, showing potential in chemical synthesis and structural studies (Pařík & Chlupatý, 2014).

Enantiomeric Ratio Analysis in Fermented Foods

- The compound has been studied in the context of the Ehrlich pathway, particularly regarding the enantiomeric distribution of various metabolites in fermented foods. This research aids in understanding the biochemical processes in food fermentation and aroma compound formation (Matheis, Granvogl, & Schieberle, 2016).

Biosynthesis in Fruits

- Investigations into the biosynthesis of 2-methylbutanoate esters in apples, involving this compound, have provided insights into the production of key aroma contributors in fruits (Rowan et al., 1996).

Combustion Studies of Biofuels

- The compound has been studied in the combustion of biofuels, specifically in the context of 2-methylbutanol combustion. This research contributes to the understanding of biofuel combustion properties and emissions (Park et al., 2015).

Catalysis and Chemical Reactions

- The role of this compound in various catalytic and chemical reactions has been explored, including its interaction in the synthesis of heterocycles and as a ligand in nickel(II) complexes for ethylene oligomerization (Singh & Kumar, 1987); (Nyamato, Ojwach, & Akerman, 2016).

Chiral Diamides and Lithiation Studies

- Research into chiral diamides derived from N-isopropyl valinol or alaninol, including studies on the lithiation of these compounds, has implications for the development of new synthetic methodologies (Su et al., 2014).

Study of Optical Isomers

- The compound has been involved in studies to determine the absolute configuration of optical isomers, contributing to the field of stereochemistry and molecular analysis (Rubinstein, Feibush, & Gil-av, 1973).

Thermal Decomposition Research

- The thermal decomposition of 2-methylbutan-2-ol, related to this compound, has been investigated, providing insights into reaction kinetics and thermodynamics (Johnson, 1974).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H226, H302, H312, H314, and H332 . These codes indicate that it is flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate safety measures should be taken when handling this compound.

Propriétés

IUPAC Name |

2-(2-methylbutan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGRNUCCGKZAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![2-cyano-N-[2-(1-naphthyloxy)ethyl]acetamide](/img/structure/B2593142.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)